2-benzoyl-N-(2-phenylethyl)benzamide
CAS No.:
Cat. No.: VC0848083
Molecular Formula: C22H19NO2
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C22H19NO2 |
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Molecular Weight | 329.4 g/mol |
IUPAC Name | 2-benzoyl-N-(2-phenylethyl)benzamide |
Standard InChI | InChI=1S/C22H19NO2/c24-21(18-11-5-2-6-12-18)19-13-7-8-14-20(19)22(25)23-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,25) |
Standard InChI Key | DFBBHNZDOUQDCH-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Chemical Structure and Nomenclature
Structural Features
2-Benzoyl-N-(2-phenylethyl)benzamide contains three key structural components:
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A benzamide core (C₆H₅-CO-NH-)
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A phenethyl substituent (-CH₂-CH₂-C₆H₅) attached to the nitrogen
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A benzoyl group (C₆H₅-CO-) at the 2-position of the benzamide ring
This arrangement creates a molecule with multiple aromatic rings and functional groups that contribute to its chemical behavior and potential applications.
Nomenclature and Identification
While the compound's IUPAC name is 2-benzoyl-N-(2-phenylethyl)benzamide, it may also be referenced in chemical literature using alternative naming conventions. Based on structural analogs, the compound would likely have the following properties:
Property | Value |
---|---|
Molecular Formula | C₂₂H₁₉NO₂ |
Exact Mass | Approximately 329.14 g/mol |
Chemical Class | Benzamide derivative |
Functional Groups | Amide, ketone, aromatic rings |
The structural relationship to N-(2-phenylethyl)benzamide is important, as this simpler analog has a CAS number of 3278-14-6 and an established presence in chemical databases . The addition of the benzoyl group creates the more complex 2-benzoyl-N-(2-phenylethyl)benzamide.
Physical and Chemical Properties
Predicted Physical Properties
Based on its structural components and comparison with related compounds, 2-benzoyl-N-(2-phenylethyl)benzamide would likely exhibit the following physical properties:
The addition of the benzoyl group would likely increase the compound's molecular weight, melting point, and lipophilicity compared to N-(2-phenylethyl)benzamide, while potentially decreasing its water solubility.
Chemical Reactivity
2-Benzoyl-N-(2-phenylethyl)benzamide contains multiple reactive sites:
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The amide bond (-CO-NH-) can undergo hydrolysis under acidic or basic conditions
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The ketone group of the benzoyl moiety can participate in nucleophilic addition reactions
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The aromatic rings can undergo electrophilic aromatic substitution reactions
The presence of both a ketone and an amide creates interesting possibilities for selective chemical transformations and derivatization, potentially useful in the synthesis of more complex molecules.
Synthesis Methods
Synthesis of the N-(2-Phenylethyl)Benzamide Precursor
The synthesis of N-(2-phenylethyl)benzamide, which could serve as a precursor, is well-documented. A patent describes an aqueous method with significant advantages over organic solvent-based approaches:
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Benzoyl chloride or benzoic acid is mixed with phenethylamine and an alkali metal hydroxide in water
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The reaction produces N-(2-phenylethyl)benzamide with yields up to 99%
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This method eliminates organic solvents, simplifying post-reaction processing
The reaction is typically conducted with the following parameters:
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Molar ratio of phenethylamine:alkali metal hydroxide:water = 1:(1.5-3):(30-50)
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Molar ratio of benzoyl chloride or benzoic acid:phenethylamine = (1-1.5):1
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Temperature maintained below 10°C during addition of benzoyl chloride
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Room temperature reaction for 2-3 hours after addition
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Filtration and washing to neutral, followed by drying at 70-80°C for 8-10 hours
This patent-protected method achieves nearly quantitative yields and represents an environmentally friendly approach compared to conventional organic solvent-based methods.
Proposed Method for 2-Benzoyl-N-(2-Phenylethyl)Benzamide
To synthesize the target compound, the following modifications to established methods could be considered:
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Use of 2-benzoylbenzoyl chloride instead of benzoyl chloride in the reaction with phenethylamine
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Alternative approach: Friedel-Crafts acylation of N-(2-phenylethyl)benzamide using benzoyl chloride with a Lewis acid catalyst
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Selective ortho-lithiation of N-(2-phenylethyl)benzamide followed by reaction with a benzoylating agent
Each approach would require optimization of reaction conditions to achieve selectivity and high yields.
Analytical Characterization
Spectroscopic Methods
Based on analytical approaches used for related compounds, 2-benzoyl-N-(2-phenylethyl)benzamide would be characterized by:
Nuclear Magnetic Resonance (NMR):
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¹H NMR would show characteristic signals for the aromatic protons of all three rings, the methylene protons of the phenethyl group, and the amide proton
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¹³C NMR would display signals for carbonyl carbons at distinctive chemical shifts for the amide and ketone groups
Infrared Spectroscopy (IR):
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Strong absorption bands would be expected for the C=O stretching of both the amide (~1640-1690 cm⁻¹) and ketone (~1680-1700 cm⁻¹) groups
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N-H stretching vibrations around 3300 cm⁻¹
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) would be the preferred method for purity determination, potentially using:
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